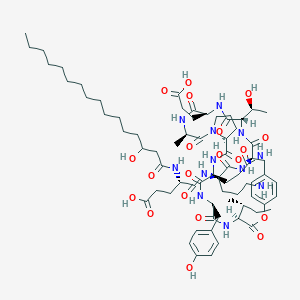

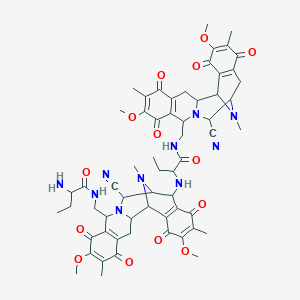

Saframycin Y2b-d

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saframycin Y2b-d is a natural product that belongs to the family of saframycins. It is a secondary metabolite produced by Streptomyces lavendulae NRRL 11002. This compound has been found to have a wide range of biological activities, including antibacterial, antitumor, and antifungal properties.

Scientific Research Applications

Saframycin Y2b-d has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit potent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. It has also been found to have antitumor activity against various cancer cell lines, including human lung cancer, breast cancer, and colon cancer cells.

Mechanism of Action

The mechanism of action of Saframycin Y2b-d is not fully understood. However, it has been suggested that it works by inhibiting DNA synthesis and causing DNA damage. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that occurs in response to cellular damage.

Biochemical and Physiological Effects

This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. It has also been found to induce oxidative stress in cancer cells, leading to their death. This compound has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of Saframycin Y2b-d is its potent antibacterial and antitumor activities. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research on Saframycin Y2b-d. One direction is to investigate its potential as a cancer therapy. This compound has been found to have potent antitumor activity, and further studies could explore its efficacy in animal models and clinical trials. Another direction is to optimize its synthesis method to make it more cost-effective and accessible. Additionally, further studies could explore its mechanism of action and potential applications in other areas, such as agriculture and environmental science.

Conclusion

This compound is a natural product with potent antibacterial and antitumor activities. Its complex synthesis method and limited understanding of its mechanism of action are some of the challenges that need to be addressed. However, its potential as a cancer therapy and other scientific research applications make it a promising candidate for further studies.

Synthesis Methods

The synthesis of Saframycin Y2b-d is a complex process that involves several steps. The first step is the isolation of the producing organism, Streptomyces lavendulae NRRL 11002, from soil samples. The next step involves the cultivation of the organism in a suitable medium under controlled conditions. The this compound is then extracted from the culture broth using various techniques such as solvent extraction, adsorption chromatography, and preparative high-performance liquid chromatography.

properties

CAS RN |

107163-30-4 |

|---|---|

Molecular Formula |

C60H68N10O14 |

Molecular Weight |

1153.2 g/mol |

IUPAC Name |

2-amino-N-[[12-cyano-14-[[1-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methylamino]-1-oxobutan-2-yl]amino]-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]butanamide |

InChI |

InChI=1S/C60H68N10O14/c1-13-29(63)59(79)64-20-37-39-27(48(72)23(4)56(82-10)52(39)76)17-33-45-42-41(50(74)25(6)58(84-12)54(42)78)43(46(68(45)8)35(19-62)70(33)37)66-30(14-2)60(80)65-21-36-38-26(47(71)22(3)55(81-9)51(38)75)16-32-44-40-28(49(73)24(5)57(83-11)53(40)77)15-31(67(44)7)34(18-61)69(32)36/h29-37,43-46,66H,13-17,20-21,63H2,1-12H3,(H,64,79)(H,65,80) |

InChI Key |

ZGCGIZWQLPFXJT-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N |

Canonical SMILES |

CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N |

synonyms |

saframycin Y2b-d saframycin-Y2b-d |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)